molecular formula C11H10N4O5S B1434697 N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide CAS No. 94625-43-1

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B1434697
CAS No.: 94625-43-1
M. Wt: 310.29 g/mol
InChI Key: CFIMBINHVKTZCH-UHFFFAOYSA-N
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Description

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is a chemical compound known for its role as an inhibitor in various biochemical processes. It is often referred to in scientific literature for its ability to inhibit specific proteins and pathways, making it a valuable tool in research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-methoxypyrazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Acts as an inhibitor in studies involving protein interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in inhibiting specific enzymes or proteins involved in disease pathways.

    Industry: Employed in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by covalently modifying specific cysteine residues on target proteins, thereby inhibiting their function. This mechanism is particularly relevant in the inhibition of mixed lineage kinase domain-like protein (MLKL), which plays a role in necroptosis, a form of programmed cell death. By inhibiting MLKL, N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide can prevent necroptosis and is thus valuable in research on cell death and related diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide is unique due to its specific inhibition of MLKL and its role in preventing necroptosis. This makes it particularly valuable in research focused on cell death mechanisms and potential therapeutic applications .

Properties

IUPAC Name

N-(3-methoxypyrazin-2-yl)-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O5S/c1-20-11-10(12-6-7-13-11)14-21(18,19)9-4-2-8(3-5-9)15(16)17/h2-7H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIMBINHVKTZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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